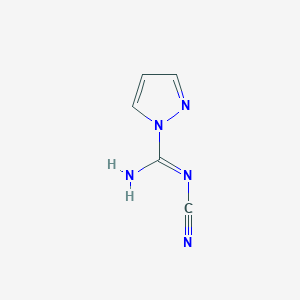

1-(2-Cyanoamidino)-pyrazole

Übersicht

Beschreibung

Cyanoguanidines and azoles are important bioactive groups that play a significant role in medical applications . They are also excellent backbones for energetic materials due to their high nitrogen content . A novel and simple method has been developed that combines these two fragments into one molecular compound through the transformation of dicyanamide ionic salts .

Synthesis Analysis

Compounds were synthesized and fully characterized by IR, MS, NMR, and elemental analysis . The structures of the compounds were confirmed by X-ray crystal diffraction . Detailed reaction mechanisms were studied through accurate calculations on the reaction energy profiles of the azolium cations and DCA anion .Molecular Structure Analysis

The 2-cyanoamidino group lays in the plane of the triazole ring . This was clearly shown by the N1–C3–N6– .Chemical Reactions Analysis

The transformation of dicyanamide ionic salts led to the synthesis of compounds . The reaction mechanisms were studied through accurate calculations on the reaction energy profiles of the azolium cations and DCA anion .Physical And Chemical Properties Analysis

Cyanoguanidines are polyfunctional species containing both the cyano and guanidine groups . They have found a number of applications in fields such as high energetic materials, medicine, and environmental protection .Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition for Anti-inflammatory Applications

N-Cyano-1H-pyrazole-1-carboximidamide: derivatives have been studied for their potential as COX-2 inhibitors , which are crucial in the development of anti-inflammatory drugs . These compounds can selectively inhibit the COX-2 enzyme, responsible for inflammatory prostaglandins, offering a pathway to anti-inflammatory medications with fewer side effects compared to non-selective COX inhibitors.

Antiproliferative Activity Against Cancer Cell Lines

Derivatives of 1-(2-Cyanoamidino)-pyrazole have shown promising results in inhibiting the proliferation of cancer cells . The antiproliferative activity was evaluated in vitro against different human cancer cell lines, indicating the potential of these compounds in the development of new anticancer agents.

Synthesis of Pyrazole Derivatives

The compound serves as a key intermediate in the synthesis of various pyrazole derivatives . These derivatives are structurally significant for many bioactive compounds, including those with antiviral, antitubercular, and analgesic properties.

Molecular Docking Studies

N-Cyano-1H-pyrazole-1-carboximidamide: and its derivatives have been used in molecular docking studies to predict the interaction with biological targets . This is particularly useful in drug design, where the binding affinity and mode of action of potential drugs can be assessed computationally.

Catalytic Synthesis of Carbothioamide Derivatives

The compound has been utilized in catalytic synthesis processes to create new 1H-pyrazole-1-carbothioamide derivatives . These derivatives have been synthesized through a one-pot reaction, showcasing the versatility of 1-(2-Cyanoamidino)-pyrazole in facilitating efficient and high-yield chemical reactions.

Design of Selective Anticancer Agents

Research has focused on designing selective anticancer agents using N-Cyano-1H-pyrazole-1-carboximidamide as a core structure . The goal is to develop compounds that can target specific cancer cells with high efficacy, minimizing damage to healthy cells.

Wirkmechanismus

Zukünftige Richtungen

A catalytic radical protocol for 1,2-cyanofunctionalization of unactivated alkenes involving remote cyano migration triggered by the addition of diverse carbon- and heteroatom-centered radicals to alkenes has been developed . This powerful strategy provides a diverse platform for the collection of a variety of synthetically important β-functionalized alkyl nitriles bearing densely functionalized carbonyl, cyano, and other various functional groups within the same molecules .

Eigenschaften

IUPAC Name |

N'-cyanopyrazole-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-8-5(7)10-3-1-2-9-10/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZMULLNGFOGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyano-1H-pyrazole-1-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride](/img/structure/B1448060.png)